An In-depth Technical Guide to the Physicochemical Properties of Crystalline Creatinine Monohydrate
An In-depth Technical Guide to the Physicochemical Properties of Crystalline Creatinine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) monohydrate (C₄H₉N₃O₂·H₂O) is a nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue.[1] Its crystalline monohydrate form is the most common and extensively studied dietary supplement for enhancing athletic performance and has potential therapeutic applications.[2][3] A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline creatinine (B1669602) monohydrate, including its crystal structure, solubility, thermal properties, and stability. Detailed experimental methodologies are provided to facilitate the replication of these characterizations.
Crystal Structure and Morphology
Creatine monohydrate crystallizes in the monoclinic system with the space group P2₁/c.[4][5] The crystal structure consists of creatine molecules existing as zwitterions, with the guanidinium (B1211019) group being protonated and the carboxyl group deprotonated. These zwitterions are held together by an extensive network of hydrogen bonds, and a single molecule of water is incorporated into the crystal lattice for each molecule of creatine.[5]
Table 1: Crystallographic Data for Creatinine Monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a | 12.50 Å | [4] |
| b | 5.01 Å | [4] |
| c | 12.16 Å | [4] |
| α | 90° | [4] |
| β | 109.0° | [4] |
| γ | 90° | [4] |
| Z | 4 | [6] |
Solubility
The solubility of creatinine monohydrate is a critical factor influencing its bioavailability and formulation. It is slightly soluble in water and practically insoluble in ethanol (B145695) and ether.[7] The aqueous solubility is highly dependent on temperature.
Table 2: Aqueous Solubility of Creatinine Monohydrate at Various Temperatures
| Temperature (°C) | Solubility (g/L) | Reference |
| 4 | 6 | [3][8] |
| 20 | 13-14 | [3][7][8] |
| 50 | 34 | [3][8] |
| 60 | 45 | [8] |
The solubility of creatinine monohydrate can also be influenced by pH. Lowering the pH of the solution can increase its solubility.[8] For instance, creatine salts like creatine citrate (B86180) and creatine pyruvate (B1213749) exhibit higher aqueous solubility due to the acidic nature of the salt moiety which lowers the pH of the water.[8]
Thermal Properties
Thermal analysis provides insights into the stability and phase transitions of crystalline creatinine monohydrate upon heating.
Table 3: Thermal Analysis Data for Creatinine Monohydrate
| Thermal Event | Temperature Range (°C) | Description | Reference |
| Dehydration | 97 - 125 | Loss of one mole of water to form anhydrous creatine. | [6][9] |
| Intramolecular Cyclization | > 230 | Anhydrous creatine undergoes cyclization to form creatinine with the loss of another mole of water. | [6][9] |
| Decomposition | ~290 - 310 | Melting with decomposition of creatinine. | [6][7][9] |
Stability
Crystalline creatinine monohydrate is very stable in its solid powder form, showing no significant degradation to creatinine even at elevated temperatures over several years.[2] However, in aqueous solutions, its stability is significantly influenced by pH and temperature. The primary degradation pathway is a non-enzymatic intramolecular cyclization to form creatinine.[1][10] This conversion is accelerated at lower pH values and higher temperatures.[2][10]
Table 4: Degradation of Creatine to Creatinine in Aqueous Solution at 25°C after 3 Days
| pH | Degradation (%) | Reference |
| 6.5 - 7.5 | Relatively Stable | [2][6] |
| 5.5 | 4 | [2][6] |
| 4.5 | 12 | [2][6] |
| 3.5 | 21 | [2][6] |
Refrigeration can slow down the degradation process in aqueous solutions.[11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Powder X-ray Diffraction (PXRD)
Objective: To confirm the crystalline phase and determine the lattice parameters of creatinine monohydrate.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to a fine, uniform particle size (typically 20-50 µm).[12] The powder is then packed into a sample holder, ensuring a flat and level surface.[13]
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with standard reference patterns from crystallographic databases (e.g., the Crystallography Open Database) to confirm the phase identity.[4] The unit cell parameters can be refined using appropriate software.
Caption: General experimental workflow for physicochemical characterization.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of creatinine monohydrate in water at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of crystalline creatinine monohydrate is added to a known volume of deionized water in a sealed container (e.g., a glass vial).
-
Equilibration: The container is placed in a constant temperature water bath or incubator and agitated (e.g., using a shaker) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved solids.
-
Quantification: The concentration of creatinine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with standard solutions of known concentrations is used for quantification.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration of creatinine monohydrate.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 5-10 mg) is placed in an aluminum or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere of an inert gas, such as nitrogen, flowing at a rate of 20-50 mL/min.
-
Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature and the percentage of mass loss corresponding to the dehydration step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of dehydration, intramolecular cyclization, and decomposition of creatinine monohydrate.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used.
-
Thermal Program: The sample and reference pans are heated from ambient temperature to above the decomposition temperature (e.g., 320°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify the endothermic and exothermic peaks corresponding to phase transitions and decomposition. The onset and peak temperatures of these events are determined.
Signaling Pathways and Logical Relationships
The primary degradation pathway of creatine in aqueous solution is its conversion to creatinine. This is a non-enzymatic intramolecular cyclization reaction.
Caption: Degradation pathway of creatine to creatinine in aqueous solution.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of crystalline creatinine monohydrate. The data presented in the structured tables offer a convenient reference for researchers and formulation scientists. The outlined experimental protocols provide a basis for the consistent and reliable characterization of this important compound. A thorough understanding of these properties is critical for ensuring the quality, stability, and efficacy of products containing creatinine monohydrate.
References
- 1. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Creatine Monohydrate | C4H11N3O3 | CID 80116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Creatine monohydrate | 6020-87-7 [chemicalbook.com]
- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
